(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide
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Overview
Description
(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin core, a cyano group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide typically involves multi-step organic reactions
Formation of Pyrido[1,2-a]pyrimidin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenoxy Group: This can be achieved through nucleophilic aromatic substitution reactions.
Introduction of Cyano Group: This step often involves the use of cyanating agents such as cyanogen bromide or trimethylsilyl cyanide.
Coupling with Cyclohexylamine: The final step involves the coupling of the intermediate with cyclohexylamine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of pyrido[1,2-a]pyrimidin derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential as a therapeutic agent. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. The pyrido[1,2-a]pyrimidin core can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group can form hydrogen bonds or participate in other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide
- (2E)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide
Uniqueness
The uniqueness of (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chloro and methyl groups on the phenoxy ring can enhance its binding affinity and specificity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H23ClN4O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-16-13-19(10-11-21(16)26)33-24-20(25(32)30-12-6-5-9-22(30)29-24)14-17(15-27)23(31)28-18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8H2,1H3,(H,28,31)/b17-14+ |
InChI Key |
FVHPLBXCOOBPKU-SAPNQHFASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCCCC4)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCCCC4)Cl |
Origin of Product |
United States |
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